molecular formula C6H5Br2NO B1489550 2,3-Dibromo-6-methoxypyridine CAS No. 909720-21-4

2,3-Dibromo-6-methoxypyridine

Cat. No. B1489550
CAS RN: 909720-21-4
M. Wt: 266.92 g/mol
InChI Key: RBJHXRAOMXXAMS-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-methoxypyridine is a pyridine derivative . It is used in various chemical reactions and has potential applications in different fields of chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C6H5Br2NO . The InChI code for this compound is 1S/C6H5Br2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 266.92 . It is a solid at room temperature and should be stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Chemistry and Synthesis

2,3-Dibromo-6-methoxypyridine is involved in various chemical synthesis processes. For example, it is used in the preparation of a variety of methoxypyridine derivatives, which are important in different chemical reactions. The reactions of 2,6-dibromopyridines and 2,3-dichloropyridines with sodium methoxide have been studied, demonstrating their utility in creating mono- or bis-substituted products, depending on the experimental conditions (Testaferri et al., 1985).

2. Cytotoxic Activity and Anticancer Research

The compound has been explored for its potential in anticancer research. A study on the synthesis, characterization, and assessment of cytotoxic activities of 2-methoxypyridine-3-carbonitrile derivatives showed promising antiproliferative effects against various cancer cell lines, highlighting the potential of methoxypyridine derivatives in cancer therapy (Al‐Refai et al., 2019).

3. Drug Synthesis and Process Development

This compound also plays a role in the synthesis of pharmaceuticals. For instance, it has been used in the process development and crystallization of a novel topical antiandrogen, showcasing its importance in the development of new drugs (Daver et al., 2017).

4. Molecular Pharmacology

In molecular pharmacology, derivatives of this compound have been investigated for their interactions and effects at the molecular level. For example, a study investigated the distribution and pharmacokinetics of a novel ALK5 inhibitor, a derivative of 2-methoxypyridine, highlighting the importance of such compounds in understanding drug distribution and metabolism (Kim et al., 2008).

Safety and Hazards

2,3-Dibromo-6-methoxypyridine is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

The future directions of 2,3-Dibromo-6-methoxypyridine are not explicitly mentioned in the search results .

Mechanism of Action

Target of Action

It is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2,3-Dibromo-6-methoxypyridine is also dependent on the specific reactions it is used in. For instance, it is known to be used in Suzuki–Miyaura coupling reactions , a type of cross-coupling reaction that forms a carbon-carbon bond from a boron compound and a halide using a palladium catalyst .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that factors such as temperature and exposure to reactive gases can affect its stability and reactivity.

properties

IUPAC Name

2,3-dibromo-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJHXRAOMXXAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731835
Record name 2,3-Dibromo-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

909720-21-4
Record name 2,3-Dibromo-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NBS (302 g) was added to the compound of Example 259 (295 g) in acetonitrile (575 mL) and the mixture was stirred at 80 to 90° C. for 1 day in a nitrogen atmosphere. After cooling, the crystallized imide was removed by filtration and the filtrate was concentrated. Purification of the resulting residue by silica gel column chromatography (ether:petroleum ether=1:1) gave a 6:1 mixture of the title compound and 2,5-dibromo form. This product was crystallized from cold petroleum ether to afford the title compound as a colorless powder (223 g).
Name
Quantity
302 g
Type
reactant
Reaction Step One
Quantity
295 g
Type
reactant
Reaction Step One
Quantity
575 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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